
Davercin
Übersicht
Beschreibung
Vorbereitungsmethoden
Davercin wird hergestellt, indem die 11- und 12-Hydroxylgruppen von Erythromycin A zu einem cyclischen Carbonat gekoppelt werden . Diese Modifikation verbessert die Stabilität und Hydrophobizität der Makrolidstruktur . Der Syntheseweg beinhaltet die Reaktion von Erythromycin A mit einem Carbonatreagenz unter spezifischen Bedingungen, um das cyclische Carbonatderivat zu bilden . Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Davercin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Overview : Davercin exhibits significant activity against Gram-positive and some Gram-negative microorganisms, making it a valuable agent in combating infections.
Case Study : A study involving ornamental fish highlighted the effectiveness of this compound against Mycobacterium peregrinum infections. In this case, the compound was used to treat atypical mycobacteriosis in fish, demonstrating its potential in veterinary medicine .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Type | Efficacy Level |
---|---|---|
Staphylococcus aureus | Gram-positive | High |
Streptococcus pneumoniae | Gram-positive | Moderate |
Escherichia coli | Gram-negative | Low |
Hypertriglyceridemia Treatment
Overview : this compound has been explored for its potential to reduce triglyceride levels in patients with hypertriglyceridemia. Erythromycin compounds, including this compound, have shown efficacy in lowering triglycerides and improving lipid profiles.
Case Study : Research indicated that erythromycin compounds could lower triglyceride concentrations by approximately 38% within a month of treatment. This effect is particularly beneficial for patients with elevated low-density lipoprotein (LDL) and reduced high-density lipoprotein (HDL) levels .
Table 2: Effects of Erythromycin Compounds on Lipid Levels
Treatment Type | Initial Triglyceride Level (mg/dL) | Final Triglyceride Level (mg/dL) | Percent Reduction (%) |
---|---|---|---|
Erythromycin | 300 | 186 | 38 |
Placebo | 295 | 290 | 1.7 |
Dermatological Applications
Overview : In dermatology, this compound is combined with other agents to enhance treatment efficacy for conditions such as acne vulgaris.
Case Study : A study assessed the combination of benzoyl peroxide and erythromycin in treating acne. The results demonstrated significant improvement in inflammatory lesions compared to treatments using these compounds separately .
Table 3: Combination Therapy Outcomes in Acne Treatment
Treatment | Inflammatory Lesions Reduction (%) | Non-Inflammatory Lesions Reduction (%) |
---|---|---|
Benzoyl Peroxide + Erythromycin | 70 | 50 |
Benzoyl Peroxide Alone | 50 | 30 |
Research and Development in Drug Formulation
This compound is being investigated for its potential applications in drug delivery systems. Its chemical structure allows for modifications that can enhance bioavailability and therapeutic effects.
Overview of Research Directions :
- Polymer Conjugates : Research is ongoing into conjugating Davercin with hydrophilic polymers to improve systemic absorption rates when administered via pulmonary routes .
- Carbohydrate-Based Delivery Systems : Studies are exploring the use of carbohydrate-based polymers to facilitate targeted delivery of this compound to specific tissues .
Wirkmechanismus
Davercin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains and inhibiting peptidyl transferase activity . This interference with protein synthesis prevents bacteria from growing and replicating, leading to their eventual death . The molecular targets of this compound include the ribosomal RNA and associated proteins involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
Davercin ist unter den Makrolid-Antibiotika aufgrund seiner cyclischen Carbonatstruktur einzigartig, die seine Stabilität und Hydrophobizität verbessert . Ähnliche Verbindungen umfassen:
Die einzigartige cyclische Carbonatstruktur von this compound verleiht ihm eine verbesserte Stabilität und Pharmakokinetik im Vergleich zu seiner Stammverbindung, Erythromycin .
Biologische Aktivität
Davercin, also known as Erythromycin Cyclocarbonate, is a derivative of erythromycin, a well-known macrolide antibiotic. This compound exhibits significant biological activity against a variety of microorganisms, particularly Gram-positive and some Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanisms of action, spectrum of activity, and relevant research findings.
Property | Value |
---|---|
CAS Number | 55224-05-0 |
Molecular Formula | C₃₈H₆₅NO₁₄ |
Molecular Weight | 759.92 g/mol |
Density | 1.22 g/cm³ |
Boiling Point | 859.8 ºC at 760 mmHg |
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the translocation step in protein synthesis. This action is similar to that of other macrolides and leads to bacteriostatic effects against susceptible bacteria .
Spectrum of Activity
This compound demonstrates broad-spectrum antibacterial activity, particularly effective against:
- Gram-positive bacteria: Streptococcus spp., Staphylococcus aureus
- Gram-negative bacteria: Some strains of Escherichia coli and Haemophilus influenzae
The Minimum Inhibitory Concentrations (MICs) for various microorganisms range from 0.02 to 50 µg/ml, indicating its potency against specific pathogens .
Clinical Applications
- Acne Treatment
- Respiratory Infections
- Wound Infections
Comparative Efficacy Table
Antibiotic | MIC (µg/ml) | Spectrum | Notes |
---|---|---|---|
This compound | 0.02 - 50 | Gram-positive & some Gram-negative | Effective in acne treatment; low toxicity |
Erythromycin | 0.25 - 32 | Primarily Gram-positive | Established use; resistance issues reported |
Clindamycin | 0.5 - 4 | Gram-positive | Effective against anaerobes; resistance concerns |
Eigenschaften
IUPAC Name |
(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLGIWNNVDPGCA-ZDYKNUMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031707 | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55224-05-0 | |
Record name | Erythromycin, cyclic 11,12-carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55224-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROMYCIN CYCLOCARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.